molecular formula C10H7BrF3NO B1445902 4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile CAS No. 1779128-03-8

4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile

Cat. No.: B1445902
CAS No.: 1779128-03-8
M. Wt: 294.07 g/mol
InChI Key: FFRYSMFNCXKWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile is an organic compound with the molecular formula C10H7BrF3NO It is a derivative of benzonitrile, featuring a bromine atom at the 4-position and a trifluoropropoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3,3,3-trifluoropropanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol displaces the bromine atom on the benzonitrile ring. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile depends on its specific application. In biochemical contexts, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on the enzyme. The trifluoropropoxy group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzonitrile: Lacks the trifluoropropoxy group, making it less versatile in certain chemical reactions.

    2-Bromo-3,3,3-trifluoropropene: Contains a bromine atom and a trifluoropropene group but lacks the nitrile functionality, leading to different reactivity and applications.

Uniqueness

4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile is unique due to the presence of both a bromine atom and a trifluoropropoxy group, which confer distinct chemical properties. The trifluoropropoxy group enhances the compound’s lipophilicity and electron-withdrawing capacity, making it valuable in the synthesis of fluorinated organic molecules and in applications requiring high binding affinity and specificity.

Properties

IUPAC Name

4-bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-8-2-1-7(6-15)9(5-8)16-4-3-10(12,13)14/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRYSMFNCXKWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.